5-Chloro-3-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a piperidinylsulfonyl group, and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Carboxamidation: Finally, the sulfonylated indole is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine
- 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
Compared to similar compounds, 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide stands out due to its unique indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
661467-87-4 |
---|---|
Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-3-piperidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-9-4-5-11-10(8-9)13(12(17-11)14(16)19)22(20,21)18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2,(H2,16,19) |
InChI Key |
IIKOJGNAKMBGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.